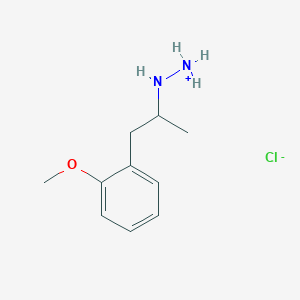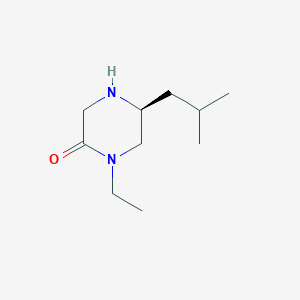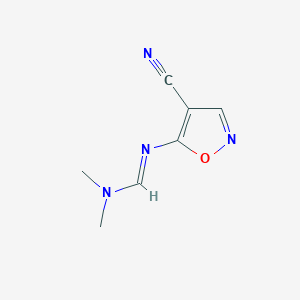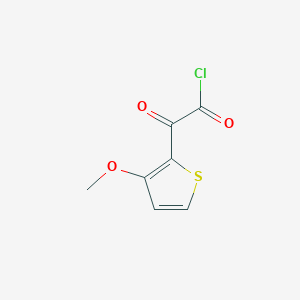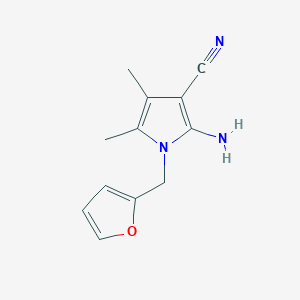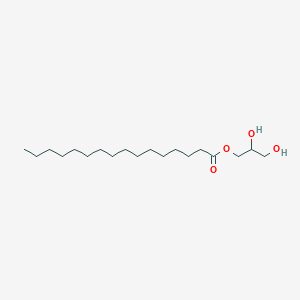
2,3,3a,4,7,7a-hexahydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3a,4,7,7a-hexahydro-1H-indole, commonly known as tetrahydroquinoline, is a heterocyclic organic compound. It has a wide range of applications in the field of medicinal chemistry due to its unique structural properties. In
Aplicaciones Científicas De Investigación
Tetrahydroquinoline has been extensively studied for its potential medicinal properties. It has been found to have activity against a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, tetrahydroquinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have neuroprotective effects in Alzheimer's and Parkinson's disease models.
Mecanismo De Acción
The mechanism of action of tetrahydroquinoline is not fully understood. However, it is believed to act on several cellular pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. It has also been shown to modulate the levels of oxidative stress and inflammation in cells.
Biochemical and Physiological Effects:
Tetrahydroquinoline has been found to have several biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in cells. It has also been found to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, tetrahydroquinoline has been shown to increase the levels of acetylcholine in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using tetrahydroquinoline in lab experiments is its ease of synthesis. It can be synthesized using relatively simple methods with good yields. Another advantage is its versatility in terms of its potential applications. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Direcciones Futuras
There are several future directions for the study of tetrahydroquinoline. One direction is the development of more efficient synthesis methods. Another direction is the optimization of its use in cancer research, Alzheimer's disease research, and Parkinson's disease research. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Overall, tetrahydroquinoline has great potential for future research and development in the field of medicinal chemistry.
Métodos De Síntesis
There are several methods for the synthesis of tetrahydroquinoline. One of the most commonly used methods is the Povarov reaction. This involves the reaction of an arylamine, an aldehyde, and an alkene in the presence of an acid catalyst. Another method is the Hantzsch reaction, which involves the reaction of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. Both of these methods result in the formation of tetrahydroquinoline with good yields.
Propiedades
Número CAS |
100860-02-4 |
|---|---|
Fórmula molecular |
C8H13N |
Peso molecular |
123.2 g/mol |
Nombre IUPAC |
2,3,3a,4,7,7a-hexahydro-1H-indole |
InChI |
InChI=1S/C8H13N/c1-2-4-8-7(3-1)5-6-9-8/h1-2,7-9H,3-6H2 |
Clave InChI |
VWHSDFNFHGSPLE-UHFFFAOYSA-N |
SMILES |
C1CNC2C1CC=CC2 |
SMILES canónico |
C1CNC2C1CC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)
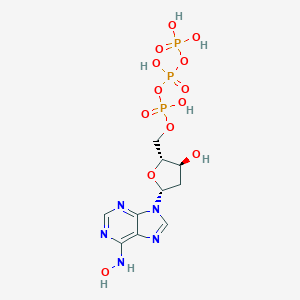
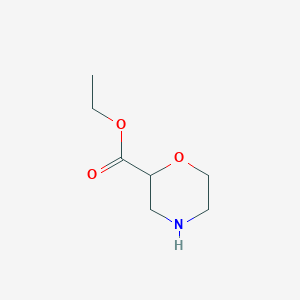
![[(2R,3S,4R,5S)-5-[6-amino-3-[[6-amino-9-[(2S,3R,4S,5R)-3-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-4-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B12164.png)
